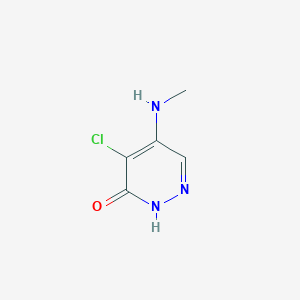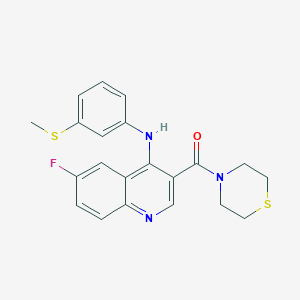![molecular formula C19H17N3O4S B2685851 4-acetyl-N-[3-(6-methoxypyridazin-3-yl)phenyl]benzenesulfonamide CAS No. 895804-94-1](/img/structure/B2685851.png)
4-acetyl-N-[3-(6-methoxypyridazin-3-yl)phenyl]benzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-acetyl-N-[3-(6-methoxypyridazin-3-yl)phenyl]benzenesulfonamide, also known as MPS, is a chemical compound that has been extensively studied for its potential applications in the field of medicinal chemistry. It belongs to the class of sulfonamide compounds, which are known for their diverse biological activities. MPS has been shown to exhibit potent inhibitory activity against a range of enzymes, including carbonic anhydrases, which makes it a promising candidate for the development of new drugs.
Wissenschaftliche Forschungsanwendungen
Cognitive Enhancing Properties
One significant area of application for benzenesulfonamide derivatives is in the enhancement of cognitive functions. Specifically, research has demonstrated the potential of SB-399885, a structurally related compound, as a cognitive enhancer. SB-399885 is a potent, selective 5-HT6 receptor antagonist showing cognitive enhancing properties in aged rat models, both in water maze spatial learning and novel object recognition paradigms. These effects are likely mediated through enhancements of cholinergic function, supporting the therapeutic utility of 5-HT6 receptor antagonists in cognitive deficit disorders such as Alzheimer's disease and schizophrenia (Hirst et al., 2006).
Antitumor Activity
Another area where benzenesulfonamide derivatives have shown promise is in the development of antitumor agents. Compounds synthesized from reactions involving benzenesulfonamide have exhibited excellent in vitro antitumor activity against HepG2 and MCF-7 cell lines. Further investigations into these compounds have led to the evaluation of their potential interactions against specific biological targets, demonstrating the broad applicability of benzenesulfonamide derivatives in cancer research (Fahim & Shalaby, 2019).
Neuroprotection and Vasospasm Prevention
Benzenesulfonamide derivatives have also been studied for their neuroprotective effects, particularly in the prevention of cerebral vasospasm following subarachnoid hemorrhage. The effectiveness of oral treatment with endothelin receptor antagonists, including compounds related to benzenesulfonamide, in preventing such vasospasms highlights the potential of these derivatives in managing complications associated with subarachnoid hemorrhage, thereby contributing to neuroprotection (Zuccarello et al., 1996).
Enzyme Inhibition for Disease Treatment
Research has also focused on the enzyme inhibition properties of benzenesulfonamide derivatives, particularly their role in inhibiting carbonic anhydrase. Such inhibitors have been shown to possess potential therapeutic applications in treating diseases like glaucoma, epilepsy, and certain types of edema. A study by Gul et al. (2016) synthesized derivatives that exhibited potent inhibitory action against human carbonic anhydrase I and II isoenzymes, demonstrating the compounds' relevance in medicinal chemistry and drug development (Gul et al., 2016).
Eigenschaften
IUPAC Name |
4-acetyl-N-[3-(6-methoxypyridazin-3-yl)phenyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O4S/c1-13(23)14-6-8-17(9-7-14)27(24,25)22-16-5-3-4-15(12-16)18-10-11-19(26-2)21-20-18/h3-12,22H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CEDHHKGDSOKARV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC(=C2)C3=NN=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![{4-[(4-Methylphenyl)sulfanyl]-3-nitrophenyl}(morpholino)methanone](/img/structure/B2685768.png)
![6-(Pyridin-4-yl)-2-({1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}methyl)-2,3-dihydropyridazin-3-one](/img/structure/B2685770.png)
![4-[1-(5-Cyclopropyl-1,2-oxazole-3-carbonyl)azetidin-3-yl]piperazin-2-one](/img/structure/B2685771.png)



![2-(3-(4-chlorobenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(3-fluorophenyl)acetamide](/img/no-structure.png)
![2-(7-Methoxy-1'-methyl-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidin]-2-yl)phenol](/img/structure/B2685779.png)
![1-((1R,5S)-3-(2H-1,2,3-triazol-2-yl)-8-azabicyclo[3.2.1]octan-8-yl)-2-(naphthalen-1-yl)ethanone](/img/structure/B2685780.png)
![Dibenzo[b,d]furan-2-yl 2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonate](/img/structure/B2685781.png)

![N-1,3-benzodioxol-5-yl-N-(4-vinylbenzyl)[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide](/img/structure/B2685786.png)
![N-(4-methylbenzo[d]thiazol-2-yl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide](/img/structure/B2685788.png)
![(1S,4S,5R)-5-Hydroxy-5-methylbicyclo[2.2.1]heptan-2-one](/img/structure/B2685790.png)
